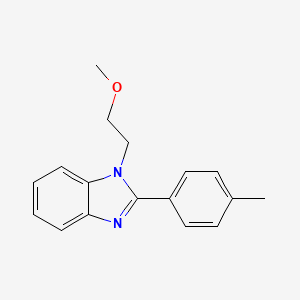
1-(2-methoxyethyl)-2-(4-methylphenyl)-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor if available.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction takes place, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its bonding, geometry, and stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants and products, the conditions of the reaction, and the mechanism.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Antibacterial Activity : Novel compounds, including 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles, have been synthesized and evaluated for antibacterial activity. These compounds exhibit significant inhibitory effects against various bacterial strains, highlighting their potential as antibacterial agents (Rai et al., 2009).
Anticancer and Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds have been investigated for their DNA protective ability against oxidative stress and antimicrobial activity against specific bacterial strains. Additionally, these compounds have shown cytotoxicity against cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Gür et al., 2020).
Molecular Structures and Spectroscopic Studies
Structural and Spectroscopic Analysis : Extensive studies on benzimidazole derivatives have been conducted, revealing the impact of molecular structure on biological activities. These studies provide insights into the interaction mechanisms of these compounds with biological targets, aiding in the design of more effective therapeutic agents (Saral et al., 2017).
Fluorescence Probes and Sensing Applications : Compounds like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole have been explored for their potential as fluorescent probes, demonstrating sensitivity to pH changes and selectivity in metal cation sensing. These properties make them suitable for applications in environmental monitoring and diagnostics (Tanaka et al., 2001).
Environmental and Photophysical Properties
Environmental Detection of UV Filters : Studies on benzotriazoles and benzophenones, used as UV filters, have been conducted to assess their presence and impact on the environment. These compounds, related in structure and function to the chemical , have been detected in sediment and sewage sludge, raising concerns about their environmental and health effects (Zhang et al., 2011).
Photodynamic Therapy and Anticancer Studies : The synthesis and characterization of new benzimidazoles containing 1,2,3-triazoles have been reported, with investigations into their anticancer and antioxidant activities. These compounds exhibit promising activity against cancer cell lines, suggesting their potential for therapeutic applications (Kumaraswamy et al., 2021).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes information on how to handle and store the compound safely.
Future Directions
This involves speculating on potential future research directions. It could involve potential applications of the compound, or new reactions or syntheses that could be developed.
properties
IUPAC Name |
1-(2-methoxyethyl)-2-(4-methylphenyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-7-9-14(10-8-13)17-18-15-5-3-4-6-16(15)19(17)11-12-20-2/h3-10H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIFYPGQMLAOFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyethyl)-2-(4-methylphenyl)-1H-1,3-benzodiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-amino-3-[(E)-[(3-phenoxyphenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2947356.png)
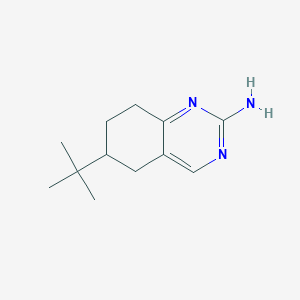
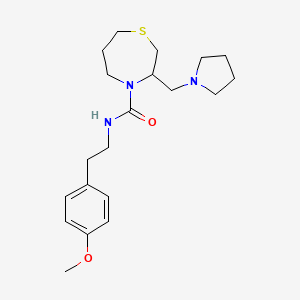
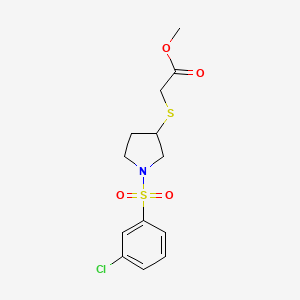
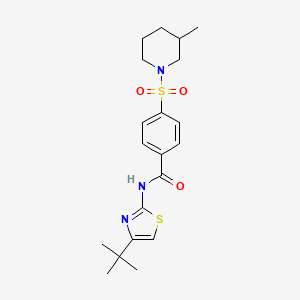
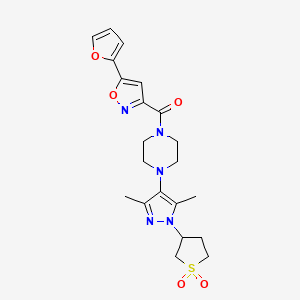
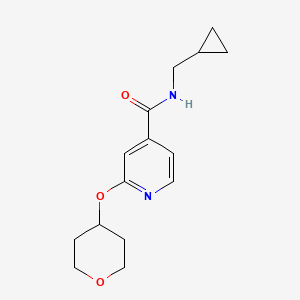
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2947366.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2947372.png)
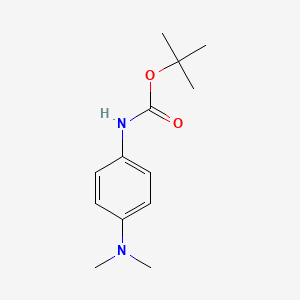
![(E)-1-(1H-benzo[d]imidazol-1-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)prop-2-en-1-one](/img/structure/B2947375.png)
![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2947376.png)